molecular formula C18H14N4O2 B1583209 N,N'-(1,4-Phenylene)diisonicotinamide CAS No. 55119-42-1

N,N'-(1,4-Phenylene)diisonicotinamide

Cat. No.: B1583209
CAS No.: 55119-42-1
M. Wt: 318.3 g/mol
InChI Key: VFVBSQVONILYDC-UHFFFAOYSA-N
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Description

N,N’-(1,4-Phenylene)diisonicotinamide: is an organic compound with the molecular formula C18H14N4O2 . It is also known by other names such as 4-Pyridinecarboxamide, N,N’-1,4-phenylenebis- . This compound is characterized by the presence of two isonicotinamide groups attached to a central phenylene ring, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylene)diisonicotinamide typically involves the reaction of 1,4-phenylenediamine with isonicotinoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: N,N’-(1,4-Phenylene)diisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Products may include or .

    Reduction: Products may include or .

    Substitution: Products vary depending on the nucleophile used, often resulting in substituted pyridine derivatives.

Scientific Research Applications

N,N’-(1,4-Phenylene)diisonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylene)diisonicotinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • N,N’-di-(4-pyridyl)-1,2,4,5-benzenetetracarboxydiimide
  • 1,4-Bis(pyridin-4-ylmethoxy)benzene
  • DTT-2,6-dicarboxylic acid

Comparison: N,N’-(1,4-Phenylene)diisonicotinamide is unique due to its dual isonicotinamide groups attached to a central phenylene ring, which provides distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in forming coordination complexes and participating in various chemical reactions .

Properties

IUPAC Name

N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(13-5-9-19-10-6-13)21-15-1-2-16(4-3-15)22-18(24)14-7-11-20-12-8-14/h1-12H,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVBSQVONILYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319023
Record name MLS000758532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55119-42-1
Record name MLS000758532
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000758532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide contribute to the CO2 capture ability of the MOF?

A1: N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide (bpfb) plays a crucial role in constructing the robust, ultra-microporous structure of the MOF, Cu(bpfb)(bdc) []. This MOF exhibits dual pore sizes due to its double-interpenetrated framework, formed by the staggered arrangement of two independent frameworks []. These narrow ultra-micropores, measuring 3.4 × 5.0 and 4.2 × 12.8 Å2, enhance CO2 capture through size-selective adsorption []. The bpfb ligand, with its specific geometry and arrangement of nitrogen and oxygen atoms, contributes to the pore dimensions and creates favorable binding sites for CO2 molecules within the MOF structure [].

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